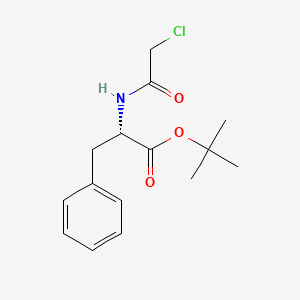

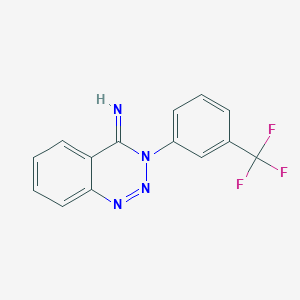

![molecular formula C46H44BrN5O4 B2980158 Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) CAS No. 952228-30-7](/img/structure/B2980158.png)

Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester is a fluorescent dye known for its high quantum yield and specificity for iron ions, particularly Fe²⁺. This compound is widely used in biological and chemical research due to its ability to selectively accumulate in mitochondria and its strong fluorescence properties, making it an excellent tool for studying mitochondrial iron dynamics and related cellular processes .

Biochemische Analyse

Biochemical Properties

Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) plays a significant role in biochemical reactions. It is used for the determination of the mitochondrial chelatable iron pool . It helps in the assessment of mitochondrial iron uptake and alterations of the mitochondrial chelatable iron pool under pathological conditions .

Cellular Effects

Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) has profound effects on various types of cells and cellular processes. It influences cell function by contributing to mitochondrial chelatable iron to physiological and pathological cellular processes .

Molecular Mechanism

The molecular mechanism of Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) involves its interaction with iron. It acts as a sensor for Fe 2+ and its fluorescence is quenched when iron is added to cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) selectively accumulates in the mitochondria of cells

Dosage Effects in Animal Models

The effects of Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) on animal models are currently not fully tested

Metabolic Pathways

Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) is involved in the metabolic pathway related to iron metabolism . It interacts with enzymes and cofactors involved in this pathway.

Transport and Distribution

Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) is transported and distributed within cells and tissues. It selectively accumulates in the mitochondria of cells .

Subcellular Localization

The subcellular localization of Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) is primarily in the mitochondria . This localization affects its activity and function, particularly in relation to iron metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester typically involves the following steps:

Formation of the bipyridine derivative: The bipyridine moiety is synthesized through a series of reactions starting from pyridine derivatives.

Coupling with Rhodamine B: The bipyridine derivative is then coupled with Rhodamine B through an amide bond formation, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the reaction.

Esterification: The final step involves esterification to attach the benzyl ester group, typically using benzyl alcohol and a suitable esterification catalyst.

Industrial Production Methods: Industrial production of Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Batch or continuous flow reactors: for controlled reaction conditions.

Purification steps: such as recrystallization, chromatography, and solvent extraction to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, altering its fluorescence properties.

Reduction: Reduction reactions can also affect its fluorescence, particularly in the presence of reducing agents.

Substitution: The bipyridine and benzyl ester groups can undergo substitution reactions, modifying the compound’s properties.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, dithiothreitol.

Substitution reagents: Various nucleophiles and electrophiles depending on the desired modification.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can restore the original fluorescence properties .

Wissenschaftliche Forschungsanwendungen

Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for detecting iron ions in various chemical environments.

Biology: Utilized in studying mitochondrial iron dynamics, cellular iron homeostasis, and related metabolic processes.

Medicine: Applied in research on diseases related to iron metabolism, such as neurodegenerative diseases and certain types of anemia.

Industry: Employed in the development of fluorescent sensors and imaging agents for various industrial applications

Wirkmechanismus

The mechanism by which Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester exerts its effects involves:

Fluorescence quenching: The compound’s fluorescence is quenched in the presence of Fe²⁺ ions, allowing for the detection and quantification of iron.

Mitochondrial targeting: The cationic nature of the fluorophore facilitates its accumulation in mitochondria, driven by the negative membrane potential.

Iron binding: The bipyridine moiety specifically binds to Fe²⁺ ions, forming a complex that alters the fluorescence properties.

Vergleich Mit ähnlichen Verbindungen

Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.

Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]ethyl ester: Contains an ethyl ester group, offering different solubility and reactivity properties.

Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]propyl ester: Features a propyl ester group, which may affect its cellular uptake and distribution.

Uniqueness: Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester is unique due to its high specificity for Fe²⁺ ions and its ability to selectively accumulate in mitochondria. This makes it particularly valuable for studying mitochondrial iron dynamics and related cellular processes .

Eigenschaften

IUPAC Name |

[6-(diethylamino)-9-[2-[[4-[(2-pyridin-2-ylpyridin-4-yl)carbamoyl]phenyl]methoxycarbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H43N5O4.BrH/c1-5-50(6-2)34-20-22-38-42(28-34)55-43-29-35(51(7-3)8-4)21-23-39(43)44(38)36-13-9-10-14-37(36)46(53)54-30-31-16-18-32(19-17-31)45(52)49-33-24-26-48-41(27-33)40-15-11-12-25-47-40;/h9-29H,5-8,30H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQJTEYXHZSCGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC5=CC=C(C=C5)C(=O)NC6=CC(=NC=C6)C7=CC=CC=N7.[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H44BrN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

810.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

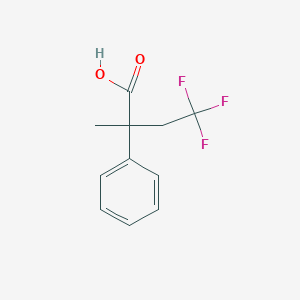

![4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980083.png)

![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2980087.png)

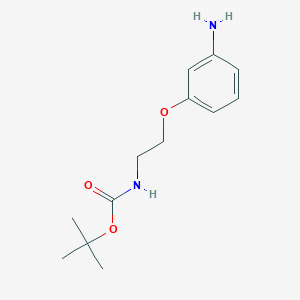

![methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2980092.png)

![4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2980093.png)

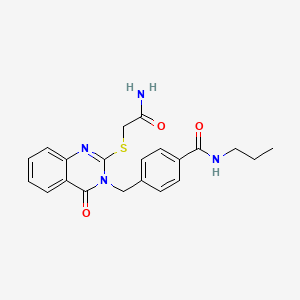

![Ethyl 2-((1-benzamido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2980094.png)

![N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2980097.png)